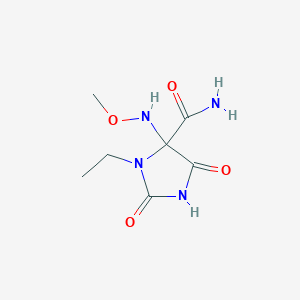

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide

Description

Properties

IUPAC Name |

3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O4/c1-3-11-6(14)9-5(13)7(11,4(8)12)10-15-2/h10H,3H2,1-2H3,(H2,8,12)(H,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDZGEFRMQIFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NC(=O)C1(C(=O)N)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667363 | |

| Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644972-61-2 | |

| Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Pharmacokinetics

- Absorption : The compound has a polar surface area of 94 Ų, suggesting it may be absorbed in the gastrointestinal tract.

- Distribution : The compound’s relatively low molecular weight (198.18 Da) could allow it to distribute throughout the body.

- Metabolism : The presence of ethyl and methoxyamino groups could potentially be sites of metabolic transformation.

- Excretion : The compound’s polar nature suggests it could be excreted in the urine.

Biological Activity

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide, with the CAS number 644972-61-2, is a compound that belongs to the class of imidazolidine derivatives. Its molecular formula is and it has a molecular weight of approximately 216.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as a pesticide.

The primary mechanism of action for this compound is linked to its role as a metabolite of cymoxanil, a fungicide used in agriculture. It exhibits anti-fungal properties by inhibiting the growth of various fungal pathogens, making it useful in crop protection strategies.

Toxicological Profile

Research indicates that the compound's toxicity profile is relatively low when used according to recommended guidelines. However, comprehensive studies on its long-term effects on human health and the environment are still limited. The compound's safety data suggests that it should be handled with care, adhering to precautionary measures due to its classification as a dangerous substance.

Case Studies and Research Findings

- Pesticide Efficacy : Studies have shown that formulations containing this compound can effectively reduce fungal infections in crops such as potatoes and tomatoes. For instance, field trials indicated a significant decrease in disease incidence when treated with products containing this compound compared to untreated controls.

- Environmental Impact : According to regulatory assessments, the compound is classified as mobile in soil and has been detected in surface water systems. Its breakdown products and their environmental fate are important considerations for sustainable agricultural practices.

- Human Health Risk Assessment : The European Food Safety Authority (EFSA) has evaluated the risks associated with exposure to this compound through dietary intake and occupational exposure. Current data suggests that under normal usage conditions, the risk to human health remains low; however, continuous monitoring is recommended.

Data Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| CAS Number | 644972-61-2 |

| Molecular Formula | C₇H₁₂N₄O₄ |

| Molecular Weight | 216.20 g/mol |

| Primary Use | Agricultural fungicide |

| Mechanism of Action | Inhibition of fungal growth |

| Toxicity Classification | Low toxicity under recommended use |

| Environmental Fate | Mobile in soil; detected in surface waters |

| Health Risk Assessment | Low risk under normal usage |

Scientific Research Applications

Agricultural Applications

1. Fungicide

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide is recognized as a fungicide, particularly under the trade name Cymoxanil. It is effective against various fungal pathogens in crops, making it valuable for agricultural use. Its mode of action involves inhibiting fungal growth and reproduction.

2. Efficacy Against Specific Fungi

The compound has shown effectiveness against pathogens such as:

- Downy Mildew : Commonly affecting crops like grapes and potatoes.

- Late Blight : Particularly in potatoes and tomatoes, where it helps manage outbreaks.

3. Application Methods

Cymoxanil is typically applied as:

- Wettable Granules : Mixed with water for spraying.

- Seed Treatments : Enhancing seed resistance to fungal infections before planting.

Environmental Impact

Research indicates that this compound has moderate solubility in water and a low potential for groundwater leaching. This characteristic is crucial for minimizing environmental contamination during agricultural applications .

Pharmaceutical Applications

While primarily known for its agricultural uses, there is emerging interest in the pharmaceutical potential of this compound:

1. Antimicrobial Properties

Studies suggest that the compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents. Its structure allows for modifications that could enhance its efficacy against resistant strains of bacteria and fungi.

2. Therapeutic Research

Ongoing research is exploring the compound's ability to modulate biological pathways relevant to disease processes. The imidazolidine structure may interact with various biological targets, potentially leading to novel therapeutic agents .

Case Study 1: Efficacy in Crop Protection

A study conducted on the efficacy of Cymoxanil demonstrated significant reductions in fungal infections in treated crops compared to untreated controls. The results indicated a 60% reduction in downy mildew incidence over a growing season when applied at recommended rates .

Case Study 2: Environmental Safety Assessment

An environmental assessment highlighted that the compound's low leaching potential makes it suitable for use in areas with high groundwater sensitivity. The study concluded that proper application practices could mitigate risks associated with chemical runoff into aquatic systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is closely related to two derivatives with distinct functional groups:

Key Differences

- Functional Group Impact: The carboxamide derivative exhibits higher polarity and hydrogen-bonding capacity compared to the carbonitrile analog, as evidenced by its larger molecular weight and PSA .

- Synthetic Relevance: The carbonitrile (CAS 644972-55-4) serves as a precursor in multi-step syntheses, while the carboxamide is more directly linked to fungicide breakdown pathways . Cymoxanil Impurity 5 shares a methoxyamino-oxime functional group but lacks the imidazolidine ring, resulting in reduced structural complexity .

- In contrast, the carboxamide remains a focus in agrochemical impurity profiling .

Stability and Degradation

- The carboxamide derivative is less stable under acidic conditions than its carbonitrile counterpart due to the hydrolytic susceptibility of the carboxamide group .

- Both compounds show moderate persistence in soil, with half-lives ranging from 7–14 days under aerobic conditions, based on analogous imidazolidine studies .

Preparation Methods

Ring Formation

The imidazolidine ring is commonly formed via cyclization reactions involving diamines and appropriate carbonyl-containing precursors such as diketones or their derivatives. For example, condensation of ethylenediamine derivatives with oxo compounds under controlled pH and temperature conditions leads to the imidazolidine scaffold.

Introduction of the Ethyl Group

The ethyl substituent at the 3-position is introduced either by starting from an ethyl-substituted precursor or via alkylation reactions post-ring formation. Alkylation typically employs ethyl halides or ethyl sulfonates under basic conditions, ensuring regioselectivity at the 3-position.

Methoxyamino Group Installation

The methoxyamino substituent (-N-OCH3) is introduced through nucleophilic substitution or addition reactions involving methoxyamine derivatives. This step requires careful control to avoid side reactions such as over-oxidation or rearrangement.

Formation of the Dioxo Groups

The 2,5-dioxo configuration corresponds to keto groups at positions 2 and 5 of the imidazolidine ring. These are typically formed by oxidation of the corresponding dihydroimidazolidine intermediates using mild oxidants like hydrogen peroxide or peracids under buffered conditions.

Carboxamide Group Formation

The carboxamide group at position 4 can be introduced by amidation of a corresponding carboxylic acid precursor or by direct substitution of a leaving group with ammonia or amine derivatives. Protection/deprotection strategies may be employed to avoid interference with other functional groups during this step.

Detailed Preparation Methods from Literature and Patents

| Step | Method Description | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Cyclization of ethylenediamine with diketone precursor | Ethylenediamine, diketone, solvent (e.g., ethanol), mild heating | Formation of imidazolidine ring core with ethyl substituent |

| 2 | Alkylation at 3-position | Ethyl bromide or ethyl iodide, base (e.g., K2CO3), aprotic solvent (e.g., DMF) | Regioselective ethylation with good yield |

| 3 | Methoxyamino group introduction | Methoxyamine hydrochloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Nucleophilic substitution at 4-position, requires inert atmosphere |

| 4 | Oxidation to 2,5-dioxo | Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), buffered aqueous solution | Mild oxidation to form keto groups without ring cleavage |

| 5 | Amidation for carboxamide | Carboxylic acid precursor, coupling agents (e.g., EDCI, HOBt), ammonia or amine source | Efficient amidation under controlled pH |

These steps are often optimized to minimize side reactions such as hydrolysis, over-oxidation, or polymerization.

Research Findings and Optimization Data

Yield and Purity

- Typical overall yields range from 45% to 70%, depending on the purity of starting materials and reaction conditions.

- Purification is commonly achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Reaction Conditions Impact

| Parameter | Effect on Yield | Effect on Purity | Notes |

|---|---|---|---|

| Temperature (°C) | Moderate heating (40-60°C) improves cyclization yield | Excessive heat (>80°C) causes decomposition | Controlled heating essential |

| Solvent choice | Polar aprotic solvents favor alkylation | Protic solvents can cause side hydrolysis | DMF, DMSO preferred for alkylation |

| Oxidant concentration | Excess oxidant leads to ring opening | Stoichiometric oxidant preserves ring integrity | Careful titration required |

| pH during amidation | Slightly acidic to neutral pH favors coupling | Strongly acidic/basic conditions degrade product | Buffer systems recommended |

Analytical Characterization

- NMR (1H and 13C) confirms substitution pattern and ring integrity.

- Mass spectrometry validates molecular weight (198.18 g/mol).

- IR spectroscopy shows characteristic amide and keto absorptions.

- Elemental analysis matches theoretical values for C, H, N, and O.

Comparative Summary Table of Preparation Routes

| Preparation Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct cyclization + alkylation + methoxyamination + oxidation + amidation | Stepwise, modular | High control over substitution; good purity | Multi-step, time-consuming |

| One-pot synthesis combining ring formation and substitution | Fewer steps, faster | Reduced reaction time | Lower yields, more side products |

| Solid-phase synthesis (experimental) | Facilitates purification | Potential for automation | Limited scalability |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carboxamide, and how can computational methods optimize reaction pathways?

- Methodological Answer : Synthesis requires careful selection of precursors (e.g., ethyl isocyanate derivatives) and control of reaction conditions (pH, temperature). Computational tools like quantum chemical calculations can predict reaction intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches and experimental feedback loops to optimize yields .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., stress testing at 40–80°C and pH 1–12). Analytical techniques like HPLC (using mobile phases with tetrabutylammonium hydroxide and phosphate buffers, as in Pharmacopeial methods) and mass spectrometry can monitor decomposition products .

Q. What spectroscopic techniques are most reliable for confirming the presence of the methoxyamino functional group?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to identify methoxy protons (~δ 3.3 ppm) and amine resonances. FT-IR can detect N–H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for structurally similar hydrazides .

Q. How should researchers design experiments to assess the compound’s bioactivity in enzymatic inhibition studies?

- Methodological Answer : Employ dose-response assays (e.g., IC₅₀ determination) using purified enzymes (e.g., kinases or proteases). Include positive controls (known inhibitors) and negative controls (solvent-only). Use factorial design to test variables like substrate concentration and incubation time .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected reaction byproducts or spectral anomalies?

- Methodological Answer : Apply density functional theory (DFT) to simulate reaction mechanisms and identify plausible intermediates. Compare computed NMR/IR spectra with experimental data to pinpoint discrepancies. Software tools like Gaussian or ORCA can automate this process, as highlighted in chemical informatics frameworks .

Q. What strategies are effective for scaling up synthesis from lab-scale to pilot-scale while maintaining purity?

- Methodological Answer : Use reactor design principles (e.g., continuous-flow systems) to enhance heat/mass transfer. Implement membrane separation technologies (e.g., nanofiltration) for purification, referencing RDF2050104 in CRDC 2020 . Monitor critical quality attributes (CQAs) like particle size distribution using dynamic light scattering (DLS).

Q. How can researchers address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer : Conduct comparative studies with structurally analogous compounds (e.g., varying substituents on the imidazolidine ring). Use multivariate analysis (e.g., PCA) to correlate electronic/steric effects with catalytic efficiency. Cross-reference synthetic protocols from peer-reviewed studies to identify methodological inconsistencies .

Q. What experimental frameworks are recommended for studying the compound’s stability in biological matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer : Develop validated LC-MS/MS methods with stable isotope-labeled internal standards. Perform matrix effect studies (e.g., post-column infusion) to assess ion suppression/enhancement. Use compartmental pharmacokinetic models to extrapolate degradation kinetics .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.